molecular formula C11H15NO3 B2847642 Methyl 3-((3-methoxyphenyl)amino)propanoate CAS No. 42313-49-5

Methyl 3-((3-methoxyphenyl)amino)propanoate

Cat. No.: B2847642
CAS No.: 42313-49-5
M. Wt: 209.245
InChI Key: XUJHYAAFPKZFBX-UHFFFAOYSA-N
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Description

Methyl 3-((3-methoxyphenyl)amino)propanoate: . It is characterized by the presence of a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to an amino group through a propionate ester linkage

Synthetic Routes and Reaction Conditions:

  • Direct Esterification: The compound can be synthesized through the esterification of 3-((3-methoxyphenyl)amino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Amide Reduction: Another approach involves the reduction of the corresponding amide derivative, followed by esterification.

  • Amination Reaction: The compound can also be prepared by reacting 3-methoxyphenylamine with an appropriate propionic acid derivative under amination conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. Continuous flow chemistry techniques may also be employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the ester moiety is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxalic acid derivatives and other carboxylic acids.

  • Reduction Products: Primary amines and alcohols.

  • Substitution Products: Various substituted phenyl compounds and esters.

Scientific Research Applications

Chemistry: Methyl 3-((3-methoxyphenyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of an amino group.

  • Methyl 3-(3-methoxyphenyl)acrylate: Similar ester group but with a different alkene moiety.

Uniqueness: Methyl 3-((3-methoxyphenyl)amino)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

methyl 3-(3-methoxyanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)12-7-6-11(13)15-2/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJHYAAFPKZFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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